molecular formula C53H91N2NaO11P+ B13144836 sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Cat. No.: B13144836
M. Wt: 986.3 g/mol
InChI Key: UYZIRCCEAAXCQR-YTAWWZAZSA-N
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Description

The compound sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is a complex organic molecule with a variety of functional groups. It is characterized by the presence of ester, amide, and phosphate groups, making it a versatile compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate involves multiple steps, including esterification, amidation, and phosphorylation reactions. The starting materials typically include cyclohexanecarboxylic acid derivatives, octadecenoic acid, and phosphorylating agents. The reactions are carried out under controlled conditions, often requiring catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The presence of double bonds and hydroxyl groups makes it susceptible to oxidation reactions.

    Reduction: The ester and amide groups can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester and amide groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of multiple functional groups allows it to participate in diverse interactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Succinimidyl 4-(maleimidomethyl)cyclohexanecarboxylate: Shares structural similarities with the cyclohexanecarbonyl and succinimidyl groups.

    2,5-Dioxopyrrolidin-1-yl derivatives: Similar functional groups and reactivity patterns.

Uniqueness

The uniqueness of sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C53H91N2NaO11P+

Molecular Weight

986.3 g/mol

IUPAC Name

sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C53H91N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(58)63-44-48(66-52(59)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)45-65-67(61,62)64-42-41-54-53(60)47-37-35-46(36-38-47)43-55-49(56)39-40-50(55)57;/h17-20,39-40,46-48H,3-16,21-38,41-45H2,1-2H3,(H,54,60)(H,61,62);/q;+1/b19-17-,20-18-;/t46?,47?,48-;/m1./s1

InChI Key

UYZIRCCEAAXCQR-YTAWWZAZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]

Origin of Product

United States

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